PI3Kβ Isoform Selectivity vs. GSK2636771
(Rac)-AZD 6482 demonstrates an isoform selectivity profile that differs quantitatively from the clinically evaluated PI3Kβ inhibitor GSK2636771. In direct enzymatic assays, (Rac)-AZD 6482 exhibits 200-fold selectivity for p110β over p110α, 20-fold over p110δ, and 70-fold over p110γ . In contrast, GSK2636771 has been characterized with >900-fold selectivity over PI3Kα/γ isoforms and >10-fold selectivity over PI3Kδ [1]. This difference in the δ:β selectivity ratio (approximately 20:1 for AZD6482 versus ~1:10 for GSK2636771) may have functional implications in immune cell contexts where PI3Kδ plays a significant role.
| Evidence Dimension | Fold-selectivity for p110β over p110δ |
|---|---|
| Target Compound Data | 20-fold selective for p110β over p110δ |
| Comparator Or Baseline | GSK2636771: >10-fold selective for p110β over p110δ (β preferentially inhibited; δ inhibited at >10× higher concentration) |
| Quantified Difference | Directional difference: AZD6482 achieves β-selectivity at ~20× lower concentration than δ; GSK2636771 achieves β-selectivity at >10× lower concentration than δ |
| Conditions | In vitro biochemical kinase assays using recombinant class I PI3K isoforms |
Why This Matters
Selection of the appropriate tool compound for PI3Kβ studies requires awareness of the exact selectivity window, particularly in mixed cell populations or in vivo models where off-isoform effects on PI3Kδ-expressing immune cells may confound interpretation.
- [1] Mishra R, et al. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Int J Mol Sci. 2021;22(7):3464. View Source
